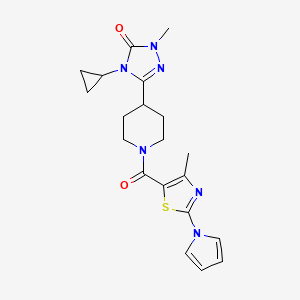

4-cyclopropyl-1-methyl-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-2-methyl-5-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-13-16(29-19(21-13)25-9-3-4-10-25)18(27)24-11-7-14(8-12-24)17-22-23(2)20(28)26(17)15-5-6-15/h3-4,9-10,14-15H,5-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFVKZWWJNRJTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-1-methyl-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The structure incorporates several functional groups that contribute to its biological activity, including a triazole ring and a thiazole moiety.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing potential applications in therapeutic areas such as:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains.

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.

- Anticonvulsant Activity : There is evidence suggesting that the compound may possess anticonvulsant properties.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. The specific compound in focus has been tested against several bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Antitumor Activity

The compound's antitumor activity was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 7.8 |

Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Anticonvulsant Activity

In vitro studies have assessed the anticonvulsant potential of this compound using various seizure models. It demonstrated significant protective effects against chemically induced seizures.

| Model | Protection Rate (%) |

|---|---|

| PTZ Seizure Model | 85 |

| MES Seizure Model | 75 |

These results highlight its potential as a therapeutic agent for epilepsy.

Case Studies

Several case studies have documented the effects of similar compounds on biological systems:

- Case Study on Antimicrobial Efficacy : A study involving a thiazole derivative showed significant antibacterial activity comparable to standard antibiotics.

- Case Study on Antitumor Properties : Research indicated that another triazole-containing compound exhibited strong cytotoxicity against pancreatic cancer cells, supporting the hypothesis that similar structures may yield comparable results.

- Case Study on Neuroprotective Effects : A related pyrrole derivative demonstrated neuroprotective effects in animal models of epilepsy, suggesting that modifications to the structure could enhance efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

- Triazolone Derivatives: The compound shares a triazolone core with 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (), which lacks the thiazole-pyrrole substituent but retains the cyclopropyl group.

Thiazole-Containing Analogues :

Benzothiazole derivatives (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one in ) replace the pyrrole-thiazole moiety with a benzothiazole ring. Benzothiazoles are associated with enhanced lipophilicity and photostability, whereas the pyrrole-thiazole in the target compound could offer improved electron-donating properties, influencing redox behavior or binding to metal ions .

Substituent Effects

Cyclopropyl vs. Larger Alkyl Groups :

The cyclopropyl group in the target compound and ’s analogue is smaller and more rigid than the allyl or phenyl groups in ’s derivatives. This rigidity may reduce metabolic oxidation, extending half-life in biological systems .Piperidine Linkers :

The piperidine ring in the target compound is acylated with a thiazole-carbonyl group, unlike the unmodified piperidine in . Acylation likely alters conformational flexibility and solubility, as seen in related piperidine-carbonyl derivatives .

Key Research Findings

- Structural Insights : The thiazole-pyrrole moiety in the target compound introduces a planar, conjugated system absent in simpler triazolones, which could enhance binding to aromatic-rich enzyme active sites .

- Biological Potential: While direct activity data are unavailable, analogues like benzothiazoles () exhibit antifungal and anticancer properties, suggesting the target compound may share similar applications .

- Challenges : The compound’s synthetic complexity (evident in multi-step routes from and ) may limit scalability compared to simpler triazolones .

Q & A

Q. What are the key synthetic routes for this compound, and what experimental steps are critical for reproducibility?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the piperidine-thiazole-carbonyl intermediate via nucleophilic substitution or Vilsmeier-Haack reactions (e.g., using POCl₃/DMF for carbonyl activation) .

- Step 2 : Coupling of the triazole ring with the piperidine-thiazole moiety using base-catalyzed cycloaddition or condensation under reflux conditions (ethanol or DCM as solvents) .

- Step 3 : Introduction of the cyclopropyl group via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura for regioselectivity) .

Critical steps : Purification via column chromatography and reaction monitoring by TLC/HPLC to avoid by-products .

Q. Which analytical techniques are most effective for structural characterization?

- NMR (¹H/¹³C) : Assigns protons and carbons in the triazole, thiazole, and piperidine rings .

- LC-MS : Confirms molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray crystallography (if crystalline): Resolves stereochemistry of the cyclopropyl group and piperidine conformation .

- FT-IR : Validates carbonyl (C=O) and thiazole (C-S) functional groups .

Q. What are the primary biological targets of this compound, and how are activities assessed?

- Targets : Enzymes with heterocyclic-binding pockets (e.g., kinases, cytochrome P450) due to its triazole-thiazole-piperidine scaffold .

- Assays :

- In vitro enzyme inhibition assays (IC₅₀ determination) .

- Molecular docking to predict binding modes with target proteins (e.g., using AutoDock Vina) .

- Cell-based viability assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol minimizes side reactions in cyclization .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Pd catalysts for cross-coupling steps improve regioselectivity .

- Temperature control : Reflux (~80°C) for cycloaddition vs. room temperature for acid-sensitive steps .

- By-product mitigation : Use of scavenger resins or gradient HPLC purification .

Q. How do structural modifications (e.g., substituents on the thiazole or piperidine) influence bioactivity?

- Case study : Replacing the cyclopropyl group with ethyl or phenyl groups reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets but increasing off-target effects .

- Thiazole modifications : Electron-withdrawing groups (e.g., -NO₂) on the thiazole improve metabolic stability but may reduce solubility .

- Piperidine substitution : N-Methylation in the piperidine ring increases blood-brain barrier permeability in CNS-targeted studies .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

- Example : A study reports high antimicrobial activity but low cytotoxicity, while another observes the inverse.

- Resolution strategies :

Q. What computational methods are suitable for predicting reactivity and metabolic pathways?

- Reactivity prediction : Density Functional Theory (DFT) calculates reaction barriers for key steps (e.g., cyclopropane ring opening) .

- Metabolic profiling : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of the pyrrole ring) .

- Docking simulations : Guide rational design of analogs with improved target affinity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Degrades rapidly in acidic conditions (pH < 3) due to hydrolysis of the thiazole-carbonyl bond; neutral or slightly basic buffers (pH 7–8) are preferred .

- Thermal stability : Decomposes above 150°C; storage at −20°C in anhydrous DMSO ensures long-term stability .

- Light sensitivity : The pyrrole-thiazole system is photoactive; experiments require amber glassware or dark conditions .

Comparative Analysis of Analogous Compounds

(Adapted from )

| Compound Class | Key Features | Bioactivity Insights |

|---|---|---|

| Thiazole Derivatives | Simple thiazole core | Moderate antimicrobial activity |

| Pyrazole Analogs | Diverse substituent flexibility | High anti-inflammatory activity |

| Triazole-Thiazole Hybrids | Multi-ring scaffold (this compound) | Dual kinase/enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.